4-ETHOXY-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
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Overview
Description
4-ETHOXY-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves multiple steps. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with N-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with ethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-ETHOXY-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
- 4-ETHOXY-N~1~-[(1-METHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Uniqueness
4-ETHOXY-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its specific ethoxy and pyrazole substituents, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and effects.
Properties
IUPAC Name |
4-ethoxy-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-5-19-13(3)14(11-17-19)12-18(4)23(20,21)16-9-7-15(8-10-16)22-6-2/h7-11H,5-6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQFWXLEGDVJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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